An In-depth Technical Guide to the Synthesis and Characterization of N1-β-D-Glucopyranosylamino-guanidine HCl
An In-depth Technical Guide to the Synthesis and Characterization of N1-β-D-Glucopyranosylamino-guanidine HCl
This guide provides a comprehensive overview of the synthesis and characterization of N1-β-D-Glucopyranosylamino-guanidine hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established principles of carbohydrate and guanidine chemistry, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Glycosyl Guanidines
The conjugation of carbohydrate moieties to pharmacologically active groups is a well-established strategy in drug discovery to enhance solubility, modulate bioavailability, and influence biological activity. The guanidinium group, a protonated form of guanidine, is a key functional group found in numerous natural and synthetic bioactive compounds, including the amino acid arginine. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a crucial component in molecular recognition processes. The synthesis of glycosyl guanidines, therefore, represents a compelling avenue for the development of novel therapeutic agents. This guide will focus on a specific derivative, N1-β-D-Glucopyranosylamino-guanidine HCl, detailing a robust synthetic pathway and the analytical techniques required for its thorough characterization.
Part 1: Synthesis of N1-β-D-Glucopyranosylamino-guanidine HCl
The synthesis of N1-β-D-Glucopyranosylamino-guanidine HCl can be approached through several routes, often involving the reaction of a glycosylamine with a guanidinylating agent. The following protocol outlines a common and effective method.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for N1-β-D-Glucopyranosylamino-guanidine HCl.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be self-validating, with clear endpoints for each stage.
Materials:
-
D-glucose
-
Ammonium bicarbonate
-
Guanidine hydrochloride
-
Anhydrous methanol
-
Anhydrous pyridine
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Diethyl ether
-
Standard laboratory glassware
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Magnetic stirrer with heating
-
Rotary evaporator
Step 1: Synthesis of β-D-Glucopyranosylamine
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Dissolution: In a round-bottom flask, dissolve 10 g of D-glucose in 100 mL of saturated aqueous ammonia.
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Reaction: Stir the solution at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude product from aqueous ethanol to yield pure β-D-glucopyranosylamine. Dry the product under vacuum.
Step 2: Guanidinylation
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Reagent Preparation: In a separate flask, dissolve 5 g of β-D-glucopyranosylamine and 6 g of guanidine hydrochloride in 50 mL of anhydrous pyridine.
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Reaction: Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Precipitation: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a methanol/ether solvent system to afford N1-β-D-Glucopyranosylamino-guanidine HCl as a white solid.
Part 2: Characterization of N1-β-D-Glucopyranosylamino-guanidine HCl
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.[1] For N1-β-D-Glucopyranosylamino-guanidine HCl, both ¹H and ¹³C NMR, along with 2D techniques like HSQC, are invaluable.[2][3]
¹H NMR Spectroscopy:
-
Anomeric Proton (H-1): A doublet is expected in the range of δ 4.5-5.0 ppm. The coupling constant (³J(H1,H2)) of ~8-9 Hz is characteristic of a β-anomeric configuration.
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Sugar Ring Protons (H-2 to H-6): These protons will appear as a complex multiplet region between δ 3.0 and 4.0 ppm.
-
Guanidinium Protons: The NH protons of the guanidinium group will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
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Anomeric Carbon (C-1): The signal for the anomeric carbon is expected around δ 85-90 ppm.
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Sugar Ring Carbons (C-2 to C-6): These carbons will resonate in the range of δ 60-80 ppm.
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Guanidinium Carbon: The characteristic signal for the guanidinium carbon should appear around δ 157-160 ppm.[4]
| Expected NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Anomeric (C1/H1) | 4.5-5.0 (d, J ≈ 8-9 Hz) | 85-90 |
| Sugar Ring (C2-6/H2-6) | 3.0-4.0 (m) | 60-80 |
| Guanidinium Carbon | - | 157-160 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile compounds like glycosyl guanidines.[5][6]
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Expected Ion: In positive ion mode, the expected molecular ion peak [M]+ would correspond to the protonated form of the free base (N1-β-D-Glucopyranosylamino-guanidine). The calculated m/z for [C₇H₁₇N₄O₅]⁺ is approximately 237.12.
-
Fragmentation: Tandem MS (MS/MS) can provide further structural information through characteristic fragmentation patterns, such as the loss of water and fragmentation of the sugar ring.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]
-
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl groups of the glucose moiety and the N-H bonds of the guanidinium group.
-
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=N stretching of the guanidinium group.[11]
-
C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ region are indicative of the C-O bonds within the pyranose ring.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H and N-H stretch | 3200-3600 (broad) |
| C=N stretch (Guanidinium) | 1650-1680 |
| C-O stretch (Sugar) | 1000-1200 |
Conclusion
This guide provides a detailed framework for the synthesis and characterization of N1-β-D-Glucopyranosylamino-guanidine HCl. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The provided causality behind experimental choices and the self-validating nature of the protocols ensure a high degree of scientific integrity and reproducibility.
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